2-Methyl-2-heptanol
Overview
Description
2-Methyl-2-heptanol is an organic compound belonging to the class of secondary alcohols. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a seven-carbon chain, with a methyl group (-CH₃) also attached to the second carbon. This compound is chiral, meaning it has two enantiomers: ®-2-methyl-2-heptanol and (S)-2-methyl-2-heptanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-heptanol can be synthesized through the hydration of 2-methyl-2-heptene. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the addition of water to the alkene, resulting in the formation of the alcohol .
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-hexene, followed by hydrogenation. This process involves the addition of a formyl group (CHO) to the alkene, forming an aldehyde, which is then reduced to the corresponding alcohol .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Chromic acid (H₂CrO₄), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 2-Methyl-2-heptanone
Reduction: 2-Methylheptane
Substitution: 2-Chloro-2-methylheptane, 2-Bromo-2-methylheptane
Scientific Research Applications
2-Methyl-2-heptanol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. The hydroxyl group can donate electrons to form oxonium ions, facilitating various substitution and elimination reactions . Additionally, its hydrophobic alkyl chain allows it to interact with lipid membranes and hydrophobic pockets in enzymes .
Comparison with Similar Compounds
2-Heptanol: Another secondary alcohol with a similar structure but without the methyl group on the second carbon.
2-Methyl-2-pentanol: A shorter-chain analog with similar chemical properties.
2-Methyl-2-hexanol: An intermediate compound between 2-methyl-2-pentanol and 2-methyl-2-heptanol.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the second carbon enhances its hydrophobicity and affects its reactivity compared to other similar alcohols .
Properties
IUPAC Name |
2-methylheptan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBMYYVZWKYLIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211538 | |
Record name | 2-Methylheptan-2-ol | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Methyl-2-heptanol | |
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Vapor Pressure |
0.62 [mmHg] | |
Record name | 2-Methyl-2-heptanol | |
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CAS No. |
625-25-2 | |
Record name | 2-Methyl-2-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-25-2 | |
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Record name | 2-Methylheptan-2-ol | |
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Record name | 2-METHYL-2-HEPTANOL | |
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Record name | 2-Methylheptan-2-ol | |
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Record name | 2-methylheptan-2-ol | |
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Record name | 2-METHYLHEPTAN-2-OL | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-Methyl-2-heptanol?
A1: this compound is primarily investigated for its potential as a precursor to 2-methoxy-2-methylheptane (MMH), a gasoline additive proposed as a safer alternative to methyl tert-butyl ether (MTBE). [, ] MTBE raises environmental concerns due to groundwater contamination. [] this compound is also a component identified in the essential oils of certain plants, such as Artabotrys rupestris. []
Q2: What challenges arise in the production of MMH due to the formation of this compound?
A3: The formation of this compound as a byproduct necessitates an additional separation step in the MMH production process. [, ] This typically involves a series of distillation columns to isolate the desired MMH product from this compound and other byproducts. This increases both capital and operating costs for MMH production. []
Q3: Are there alternative production methods being explored to mitigate the challenges associated with this compound formation?
A4: Researchers are exploring reactive distillation as a potential alternative to the conventional reactor-distillation sequence for MMH production. [] This approach aims to combine reaction and separation within a single unit, potentially reducing the complexity and cost associated with this compound separation.
Q4: Beyond its role in MMH production, has this compound been investigated for other applications?
A5: Research on this compound extends to measuring and predicting its thermodynamic properties, which are crucial for understanding its behavior in various chemical processes. [] This includes experimental determination and theoretical modeling of its enthalpy of vaporization, a key parameter influencing its separation and purification. []
Q5: What analytical techniques are employed in the study of this compound?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in complex mixtures, such as essential oils and reaction products. [] This method separates compounds based on their volatility and provides structural information through mass spectrometry.
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